5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
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Overview
Description
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with 2-aminopropanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In organic chemistry, 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is being explored for its therapeutic properties. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound's unique properties make it suitable for use in material science and industrial applications, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. For example, in anticancer applications, it may target pathways such as NF-κB signaling, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives
Pyrrolidin-2-one derivatives
Other heterocyclic compounds containing oxadiazole and pyrrolidinone moieties
Uniqueness: 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one stands out due to its specific structural features and reactivity profile, which make it distinct from other similar compounds. Its unique combination of functional groups allows for diverse chemical transformations and applications.
Properties
CAS No. |
182482-40-2 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-4-9-10-7(12-4)5-2-3-6(11)8-5/h5H,2-3H2,1H3,(H,8,11) |
InChI Key |
XQNLVWIKYFLXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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